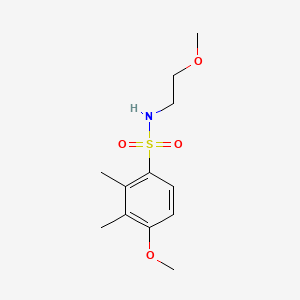

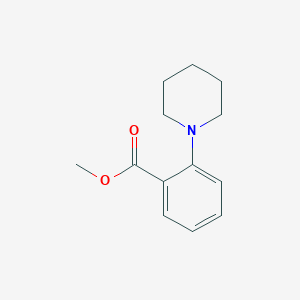

![molecular formula C15H10F2N2O4 B2812059 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3,4-difluorophenyl)oxalamide CAS No. 941963-04-8](/img/structure/B2812059.png)

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3,4-difluorophenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3,4-difluorophenyl)oxalamide” is a chemical compound that has been studied for its potential anticancer properties . It belongs to a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a Pd-catalyzed C-N cross-coupling .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Oxalamides: A study describes a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could potentially be applicable to the synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3,4-difluorophenyl)oxalamide (Mamedov et al., 2016).

- Novel Diphenyl Oxalamide Derivatives: The design and synthesis of novel diphenyl oxalamide derivatives have been explored, which provides insights into the chemical versatility of oxalamide compounds (Nikalje et al., 2012).

Pharmacological and Biological Applications

- Targeting Urokinase Receptor: A study involving virtual screening targeting the urokinase receptor highlights the synthesis of related compounds, indicating the potential of this compound in similar biological applications (Wang et al., 2011).

- Photoinitiators for Radical Polymerization: The compound's derivative has been used as a photoinitiator for free radical polymerization, indicating its potential in material science and polymer chemistry applications (Kumbaraci et al., 2012).

Material Science and Environmental Applications

- Detection of Airborne Particulates: Research involving the determination of airborne particulates using a related compound suggests potential environmental monitoring applications (Hayakawa et al., 1995).

- Supramolecular Architecture Study: Investigations into the supramolecular architectures of similar compounds provide insights into the structural and material properties of this compound (González-González et al., 2011).

Future Directions

Mechanism of Action

Target of Action

It is known that similar compounds have shown activity against various cancer cell lines .

Mode of Action

It has been observed that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

For instance, it may affect the regulation of cyclin-dependent kinases, which are crucial for cell cycle progression, or it may influence the balance of pro-apoptotic and anti-apoptotic signals within the cell .

Result of Action

The compound has been observed to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . This can lead to a reduction in the proliferation of cancer cells and potentially to tumor shrinkage.

properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-N'-(3,4-difluorophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2N2O4/c16-10-3-1-8(5-11(10)17)18-14(20)15(21)19-9-2-4-12-13(6-9)23-7-22-12/h1-6H,7H2,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQDNRHTRCWPBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NC3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

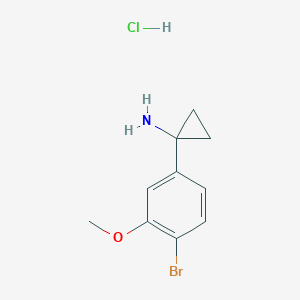

![4-(azepan-1-ylsulfonyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2811977.png)

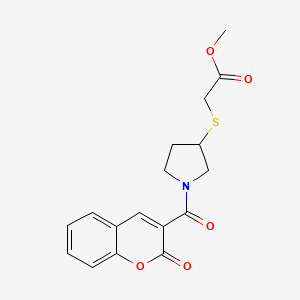

![N-(5-methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2811978.png)

![8-chloro-N-(3-methoxybenzyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2811986.png)

![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2811987.png)

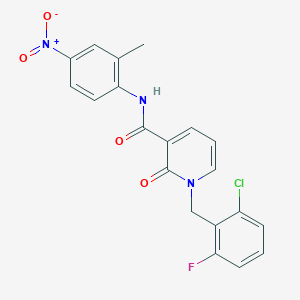

![2-[5-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2811993.png)

![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide](/img/structure/B2811995.png)